((3-(Trifluoromethyl)phenyl)sulfonyl)alanine

Description

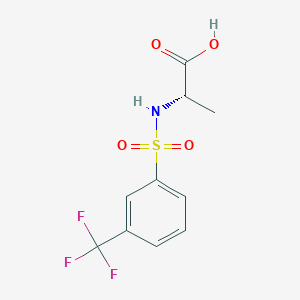

((3-(Trifluoromethyl)phenyl)sulfonyl)alanine is a sulfonamide derivative of alanine, where the amino group is substituted with a sulfonyl group attached to a 3-(trifluoromethyl)phenyl ring. This structural modification enhances its physicochemical properties, such as metabolic stability and lipophilicity, making it valuable in medicinal chemistry and organic synthesis . The trifluoromethyl (-CF₃) group is electron-withdrawing, influencing the compound’s acidity and reactivity.

Properties

IUPAC Name |

(2S)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO4S/c1-6(9(15)16)14-19(17,18)8-4-2-3-7(5-8)10(11,12)13/h2-6,14H,1H3,(H,15,16)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVPEEXYQQFKJL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of ((3-(Trifluoromethyl)phenyl)sulfonyl)alanine may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

((3-(Trifluoromethyl)phenyl)sulfonyl)alanine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under specific conditions.

Reduction: The trifluoromethyl group can be reduced to form different derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various trifluoromethyl-substituted compounds.

Scientific Research Applications

Neuropsychiatric Disorders

Recent studies indicate that compounds similar to ((3-(trifluoromethyl)phenyl)sulfonyl)alanine may act as multifunctional ligands targeting serotonin receptors (5-HT2A, 5-HT6, etc.) implicated in neuropsychiatric disorders such as dementia. These ligands can modulate receptor activity, offering potential therapeutic benefits for managing behavioral and psychological symptoms of dementia (BPSD). The incorporation of the trifluoromethyl group has been shown to influence receptor affinity and selectivity, enhancing the therapeutic window compared to traditional therapies .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly for acetylcholinesterase (AChE) and carbonic anhydrases (hCAs). In vitro studies have revealed that derivatives of sulfonyl alanines exhibit significant inhibitory effects on these enzymes, which are crucial in various physiological processes and disease mechanisms . The fluorinated phenylalanine derivatives are particularly noted for their increased stability and efficacy as enzyme inhibitors.

Drug Design

This compound serves as a valuable scaffold in drug design due to its ability to enhance the pharmacokinetic properties of peptide-based therapeutics. The incorporation of fluorinated groups into peptides can improve their hydrophobicity and resistance to enzymatic degradation, making them more effective as therapeutic agents . This property is especially relevant in developing peptide vaccines and other biologics.

Case Study 1: Multifunctional Ligands for BPSD

A study explored the synthesis of various arylsulfone-based ligands targeting serotonin receptors. Among the compounds tested, those incorporating a trifluoromethyl group exhibited superior binding affinities for 5-HT6 receptors. This study highlights the potential of this compound derivatives in developing new treatments for neuropsychiatric disorders .

Case Study 2: Enzyme Inhibition Potentials

Research focused on N-substituted sulfonamide derivatives demonstrated that compounds with similar structures to this compound showed high potency against AChE. These findings suggest that such compounds could be promising candidates for treating Alzheimer's disease by enhancing cholinergic function .

Table 1: Affinity Data for Serotonin Receptors

| Compound | 5-HT2A Affinity (pKi) | 5-HT6 Affinity (pKi) | D2 Affinity (pKi) |

|---|---|---|---|

| Compound A | 8.71 | 7.81 | 7.02 |

| Compound B | 8.36 | 7.78 | 6.52 |

| This compound | TBD | TBD | TBD |

Table 2: Inhibition Potency Against AChE

| Compound | AChE Inhibition (% at 100 µM) |

|---|---|

| Compound C | 85% |

| Compound D | 90% |

| This compound | TBD |

Mechanism of Action

The mechanism of action of ((3-(Trifluoromethyl)phenyl)sulfonyl)alanine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can participate in various biochemical interactions. These properties make it a valuable tool in studying molecular pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine

- Structure : Features a sulfonyl group attached to a 3-chloro-4-methylphenyl ring and a methylsulfonyl group on alanine.

- Key Differences :

(b) Bicalutamide (C₁₈H₁₄F₄N₂O₄S)

- Structure: A non-steroidal antiandrogen containing a sulfonyl group linked to a trifluoromethylphenyl ring.

- Key Differences: Bicalutamide’s larger structure includes a cyano group and a fluorophenyl ring, enabling specific receptor binding. The target compound’s simpler alanine backbone may offer greater versatility in peptide synthesis .

(c) [3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride

Physicochemical Properties

Biological Activity

((3-(Trifluoromethyl)phenyl)sulfonyl)alanine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, drawing from diverse research sources.

Chemical Structure and Synthesis

The compound features a sulfonyl group attached to an alanine backbone, with a trifluoromethyl group on the phenyl ring. The synthesis typically involves the reaction of alanine derivatives with trifluoromethyl phenylsulfonyl chlorides. This method allows for the introduction of the sulfonyl and trifluoromethyl groups, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of β-haloalanine have shown effectiveness as inhibitors against various bacterial strains, including Gram-negative bacteria like Salmonella typhimurium . The incorporation of the trifluoromethyl group may enhance lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.

Enzyme Inhibition

This compound may act as a mechanism-based inhibitor for certain enzymes. Similar compounds have been reported to inhibit alanine racemases, essential enzymes in bacterial metabolism . The inhibition mechanism often involves covalent modification of active site residues, which can lead to irreversible enzyme inactivation.

Antidepressant Activity

Recent studies have highlighted the potential antidepressant effects of sulfonamide derivatives. Compounds with a similar scaffold demonstrated antagonist activity at serotonin receptors (5-HT2A and 5-HT6), suggesting that modifications like the trifluoromethyl substitution can influence receptor binding affinity and therapeutic efficacy .

Case Studies

| Study | Compound | Biological Activity | Methodology |

|---|---|---|---|

| 1 | Compound 11 | Antidepressant (MED 0.1 mg/kg) | Pharmacological profiling in animal models |

| 2 | β-β-β-Trifluoroalanine | Inhibitor of PLP-dependent enzymes | Mechanistic studies on enzyme kinetics |

| 3 | Norvalyl dipeptides | Antibacterial against Gram-negative bacteria | Synthesis and activity evaluation against bacterial strains |

Research Findings

- Inhibition of Alanine Racemase : β-haloalanine derivatives have been shown to act as suicide substrates for alanine racemase, with studies indicating that the trifluoromethyl group enhances their inhibitory potency .

- Antidepressant Effects : Compounds related to this compound exhibit significant antagonist activity at serotonin receptors, which is crucial for developing new antidepressants .

- Covalent Binding Mechanism : The formation of covalent adducts between trifluoroalanine and lysine residues in target enzymes has been elucidated through crystallography, revealing insights into its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.